![molecular formula C15H12FNO5 B6383019 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261970-37-9](/img/structure/B6383019.png)
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP) is an organic compound that, due to its unique structure, has a variety of potential applications in the scientific research field. 4-ECFNP is a nitrophenol compound that contains an ethoxycarbonyl group, a fluorine atom, and two nitro groups. This compound has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields, including organic synthesis, biochemistry, and pharmaceuticals.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields. In organic synthesis, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a reagent in the synthesis of 4-nitrophenol derivatives. In biochemistry, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as an inhibitor in the inhibition of enzymes that metabolize drugs. In pharmaceuticals, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a catalyst in the synthesis of pharmaceutical compounds.
Mechanism of Action
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% acts as an inhibitor by binding to the active site of enzymes and preventing them from catalyzing reactions. This inhibition is reversible and can be overcome by increasing the concentration of the enzyme or by increasing the concentration of the substrate.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the metabolism of drugs by enzymes. In addition, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the activity of other enzymes, such as proteases, which are involved in the breakdown of proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability in high purity, and its stability in aqueous solutions. The main limitation of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments is its potential to inhibit the activity of enzymes, which can lead to inaccurate results.
Future Directions
Future research on 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% could focus on its potential applications in other fields, such as biochemistry, pharmaceuticals, and organic synthesis. Additionally, future research could focus on optimizing the synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and developing new methods for its use in laboratory experiments. Further research could also focus on understanding the mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and its potential effects on biochemical and physiological processes. Finally, future research could focus on developing new methods for the detection and quantification of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in biological samples.
Synthesis Methods
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction produces 4-fluoro-2-chloroethoxycarbonylphenol. The second step involves the reaction of 4-fluoro-2-chloroethoxycarbonylphenol with nitric acid, which produces 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%.
properties
IUPAC Name |
ethyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-2-22-15(19)11-5-3-9(7-12(11)16)10-4-6-14(18)13(8-10)17(20)21/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZLGZTYPAHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686331 |
Source
|
Record name | Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol | |
CAS RN |
1261970-37-9 |
Source
|
Record name | Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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